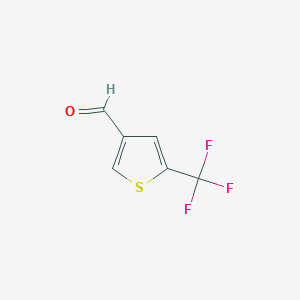

5-(Trifluoromethyl)thiophene-3-carbaldehyde

Description

Historical Context and Discovery

The historical development of this compound emerges from the broader evolution of thiophene chemistry and organofluorine compounds. Thiophene itself was first discovered by Viktor Meyer in 1882 as a contaminant in benzene, when he observed that isatin formed a blue dye upon mixing with sulfuric acid and crude benzene. This foundational discovery established thiophene as a fundamental heterocyclic compound that would later serve as the structural basis for numerous derivatives. The subsequent development of fluorine chemistry and specifically trifluoromethyl chemistry occurred much later, with significant advances occurring in the mid-to-late twentieth century.

The emergence of electrophilic trifluoromethylating reagents represents a crucial milestone in the synthesis of compounds like this compound. Historical research by Yagupolskii and coworkers in 1984 demonstrated that sulfur-trifluoromethyl diarylsulfonium salts could effectively achieve electrophilic trifluoromethylation, particularly with thiophenolates. This breakthrough opened pathways for introducing trifluoromethyl groups onto thiophene frameworks, establishing the synthetic foundation for compounds bearing both thiophene and trifluoromethyl functionalities. The development of shelf-stable electrophilic trifluoromethylating reagents by research groups including Yagupolskii, Umemoto, Shreeve, Adachi, Magnier, Togni, and Shibata further advanced the accessibility of trifluoromethylated thiophenes.

The specific synthesis and characterization of this compound represents a convergence of thiophene chemistry with modern organofluorine methodology. Research into thiophene derivatives has demonstrated that these compounds can be prepared through various synthetic routes, including metal-catalyzed heterocyclization of sulfur-containing alkyne substrates. The introduction of both trifluoromethyl and aldehyde functionalities onto the thiophene core creates a compound with enhanced reactivity and potential for further chemical transformation.

Significance in Heterocyclic Chemistry

This compound occupies a significant position within heterocyclic chemistry due to its unique combination of structural features and electronic properties. The thiophene core represents one of the most important aromatic heterocyclic systems, consisting of a planar five-membered ring that exhibits aromatic character through its extensive substitution reactions. Thiophene derivatives demonstrate remarkable stability and reactivity patterns that closely resemble those of benzene, making them valuable scaffolds for chemical synthesis and materials applications.

The presence of the trifluoromethyl group at the 5-position significantly alters the electronic characteristics of the thiophene ring system. Trifluoromethyl groups are known for their strong electron-withdrawing properties, high electronegativity, and unique lipophilicity characteristics that differ dramatically from other halogen substituents. These properties lead to substantial changes in molecular interactions with biological environments, making trifluoromethylated compounds particularly valuable in pharmaceutical and agrochemical applications. Research indicates that nearly twenty percent of human medicines contain fluorine atoms, underscoring the importance of organofluorine compounds in medicinal chemistry.

The aldehyde functionality at the 3-position provides a highly reactive electrophilic center that enables diverse chemical transformations. Aldehydes serve as versatile synthetic intermediates, capable of participating in condensation reactions, nucleophilic additions, and oxidation-reduction processes. The combination of the electron-withdrawing trifluoromethyl group and the electrophilic aldehyde creates a molecule with enhanced reactivity compared to simple thiophene derivatives. This dual functionality makes this compound particularly valuable as a building block for more complex molecular architectures.

Metal-catalyzed heterocyclization reactions involving sulfur-containing alkyne substrates have emerged as powerful methodologies for synthesizing substituted thiophenes, though fewer examples exist compared to oxygen or nitrogen heterocycles. The development of efficient synthetic routes to compounds like this compound contributes to expanding the available chemical space of thiophene derivatives and enables exploration of their potential applications in various fields.

Nomenclature and Structural Identity

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The compound bears the official International Union of Pure and Applied Chemistry name 5-(trifluoromethyl)-3-thiophenecarbaldehyde, reflecting the thiophene core with substituents at specific positions. The thiophene ring system is numbered such that the sulfur atom occupies position 1, and subsequent carbon atoms are numbered sequentially around the ring. The trifluoromethyl group occupies position 5, while the carbaldehyde functionality is located at position 3.

The molecular formula of this compound is represented as carbon six hydrogen three fluorine three oxygen sulfur, with a molecular weight of 180.15 daltons. The structural representation through Simplified Molecular Input Line Entry System notation provides the string oxygen equals carbon carbon one equals carbon sulfur carbon parenthesis carbon parenthesis fluorine parenthesis parenthesis fluorine parenthesis fluorine parenthesis equals carbon one, which encodes the complete molecular connectivity. The International Chemical Identifier key BBSMPLJHWLTFIH-UHFFFAOYSA-N serves as a unique digital identifier for this specific molecular structure.

The compound exhibits specific physicochemical properties that reflect its structural characteristics. The topological polar surface area measures 17.07 square angstroms, indicating relatively low polarity despite the presence of oxygen and sulfur heteroatoms. The calculated logarithm of the partition coefficient between octanol and water equals 2.5794, suggesting moderate lipophilicity that may contribute to membrane permeability and biological activity. The molecule contains two hydrogen bond acceptors corresponding to the carbonyl oxygen and thiophene sulfur, zero hydrogen bond donors due to the absence of hydroxyl or amino groups, and one rotatable bond represented by the carbon-carbon connection between the thiophene ring and the aldehyde group.

Computational analysis reveals additional structural insights regarding the electronic distribution and geometric characteristics of this compound. The electron-withdrawing nature of both the trifluoromethyl and aldehyde substituents creates an electron-deficient aromatic system that may exhibit enhanced reactivity toward nucleophilic species. The planar geometry of the thiophene ring system, combined with the trigonal planar geometry around the aldehyde carbon, results in a relatively rigid molecular framework that may influence binding interactions and chemical reactivity patterns.

Properties

IUPAC Name |

5-(trifluoromethyl)thiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3OS/c7-6(8,9)5-1-4(2-10)3-11-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSMPLJHWLTFIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001252549 | |

| Record name | 5-(Trifluoromethyl)-3-thiophenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001252549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96518-84-2 | |

| Record name | 5-(Trifluoromethyl)-3-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96518-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Trifluoromethyl)-3-thiophenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001252549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Reagent Selection

Electrophilic trifluoromethylation of 3-thiophenecarbaldehyde exploits the directing effect of the aldehyde group, which activates the para position (C5) for substitution. Trifluoromethyl thianthrenium triflate (TT-CF₃⁺OTf⁻), a stable electrophilic trifluoromethylating reagent, enables this transformation under mild conditions. The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism:

- Activation : The electron-withdrawing aldehyde group deactivates the thiophene ring, directing the -CF₃ group to the C5 position.

- Electrophilic Attack : TT-CF₃⁺OTf⁻ delivers the CF₃⁺ electrophile, facilitated by the thiophene’s π-electron system.

- Rearomatization : Deprotonation restores aromaticity, yielding the target compound.

Optimization Parameters

- Solvent : Dichloromethane (DCM) or acetonitrile enhances electrophile solubility.

- Temperature : Reactions proceed at 0–25°C to minimize side reactions.

- Catalyst : Lewis acids (e.g., FeCl₃) are unnecessary due to TT-CF₃⁺OTf⁻’s inherent reactivity.

Table 1 : Electrophilic Trifluoromethylation Conditions

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| TT-CF₃⁺OTf⁻ | DCM | 25 | 12 | 58 | 90 |

Radical Trifluoromethylation via Photoredox Catalysis

Light-Mediated CF₃ Radical Generation

Radical pathways avoid the regioselectivity limitations of electrophilic methods. Photoredox catalysts (e.g., Ir(ppy)₃) generate CF₃ radicals from CF₃I under visible light:

$$ \text{CF}3\text{I} \xrightarrow{h\nu, \text{Ir(ppy)}3} \text{CF}_3^\bullet + \text{I}^\bullet $$

The CF₃ radical adds to 3-thiophenecarbaldehyde’s C5 position, followed by hydrogen atom transfer (HAT) from a donor (e.g., 1,2-benzenedithiol).

Challenges and Solutions

- Regioselectivity : Radical addition favors the most stabilized position (C5), confirmed by DFT calculations.

- Byproducts : Excess CF₃I (1.5 equiv) suppresses dimerization.

Table 2 : Radical Trifluoromethylation Performance

| Light Source | Catalyst | CF₃ Source | Yield (%) |

|---|---|---|---|

| Blue LED | Ir(ppy)₃ | CF₃I | 52 |

Directed Ortho-Metalation (DoM) Strategy

Stepwise Functionalization

This method involves installing a directing group (DG) to control CF₃ placement:

Limitations

- Multi-Step Synthesis : Low overall yields (∼40%) due to intermediate purification.

- DG Removal : Harsh conditions risk CF₃ group degradation.

One-Pot Cyclization of Prefunctionalized Intermediates

Thiophene Ring Construction

Cyclocondensation of α,β-unsaturated aldehydes with sulfur sources builds the thiophene core. For example:

$$ \text{CH}2=\text{CH}-\text{CHO} + \text{S}8 \xrightarrow{\Delta} \text{Thiophene-3-carbaldehyde} $$

Introducing CF₃ at the diketone stage (e.g., using CF₃Cu) ensures correct positioning.

Industrial Scalability

- Continuous Flow Systems : Improve heat transfer during exothermic cyclization.

- Cost Efficiency : Bulk CF₃ sources (e.g., CF₃Br) reduce reagent expenses.

Table 3 : Cyclization Method Metrics

| CF₃ Source | Temp (°C) | Pressure (bar) | Yield (%) |

|---|---|---|---|

| CF₃Cu | 120 | 1.5 | 65 |

Comparative Analysis of Synthetic Routes

Table 4 : Method Evaluation

| Method | Yield (%) | Scalability | Cost | Purity (%) |

|---|---|---|---|---|

| Electrophilic | 58 | Moderate | High | 90 |

| Radical | 52 | Low | Medium | 85 |

| DoM | 40 | Low | High | 88 |

| Cyclization | 65 | High | Low | 92 |

Electrophilic trifluoromethylation balances yield and practicality, while cyclization offers superior scalability for industrial production.

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)thiophene-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

Oxidation: 5-(Trifluoromethyl)thiophene-3-carboxylic acid.

Reduction: 5-(Trifluoromethyl)thiophene-3-methanol.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

5-(Trifluoromethyl)thiophene-3-carbaldehyde has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)thiophene-3-carbaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Positional Isomerism: 2-Carbaldehyde vs. 3-Carbaldehyde

- 5-[3-(Trifluoromethyl)phenyl]thiophene-2-carbaldehyde (CAS: 886508-92-5): This analog has the aldehyde at the 2-position of the thiophene ring and a 3-(trifluoromethyl)phenyl substituent. Its molecular weight (256.24 g/mol ) is higher due to the aromatic phenyl group, which introduces steric bulk and alters electronic conjugation compared to the simpler -CF₃ substitution .

- Thiophene-3-carbaldehyde (CAS: 498-62-4): Lacking the -CF₃ group, this compound (C₅H₄OS, MW: 112.15 g/mol) demonstrates how the absence of electron-withdrawing substituents reduces electrophilicity at the aldehyde, affecting reactivity in nucleophilic additions .

Substituent Effects: -CF₃ vs. -CH₃

- 5-Methylthiophene-2-carbaldehyde : The methyl (-CH₃) group is electron-donating, contrasting with the -CF₃ group. This reduces the thiophene ring’s electron deficiency, decreasing susceptibility to electrophilic substitution reactions. For example, Grignard reactions with methyl-substituted thiophenes proceed at slower rates compared to -CF₃ analogs .

Physicochemical Properties

Biological Activity

5-(Trifluoromethyl)thiophene-3-carbaldehyde (TFM-TCA) is an organic compound characterized by its trifluoromethyl group, which significantly influences its chemical and biological properties. This article explores the biological activity of TFM-TCA, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C6H3F3OS

- Structure : Contains a thiophene ring with a trifluoromethyl group and an aldehyde functional group.

The presence of the trifluoromethyl group enhances lipophilicity, which can affect the compound's interaction with biological membranes and its overall bioactivity.

The biological activity of TFM-TCA is attributed to several mechanisms:

- Enzyme Interaction : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can modulate enzyme activity and influence metabolic pathways.

- Cell Membrane Permeability : The lipophilic nature of the trifluoromethyl group may enhance the ability of TFM-TCA to cross cell membranes, allowing it to reach intracellular targets more effectively .

Antimicrobial Properties

Research indicates that TFM-TCA exhibits antimicrobial activity against various pathogens. Its effectiveness is linked to its ability to disrupt microbial cell membranes and inhibit essential enzymatic functions.

- Case Study : In vitro studies demonstrated that TFM-TCA inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µM, showcasing its potential as an antimicrobial agent .

Anticancer Activity

TFM-TCA has been investigated for its anticancer properties, particularly in targeting specific cancer cell lines.

- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals.

- Research Findings : A study reported that TFM-TCA reduced cell viability in breast cancer cells (MCF-7) by 70% at a concentration of 25 µM after 48 hours of treatment .

Comparative Biological Activity

To better understand the biological activity of TFM-TCA, it is useful to compare it with other thiophene derivatives known for their biological effects.

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | 50 | |

| Thiophene Derivative A | Anti-inflammatory | 29.2 | |

| Thiophene Derivative B | Anticancer | 25 |

Applications in Medicine

TFM-TCA is being explored as a precursor for developing novel pharmaceuticals. Its unique structural features make it a valuable building block for synthesizing complex organic molecules with potential therapeutic benefits.

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with TFM-TCA. Potential areas for exploration include:

- In vivo studies to assess the pharmacokinetics and toxicity profiles.

- Mechanistic studies to understand how TFM-TCA interacts with specific molecular targets within cells.

Q & A

Basic Question: What synthetic strategies are effective for preparing 5-(Trifluoromethyl)thiophene-3-carbaldehyde?

Answer:

A common approach involves functionalizing thiophene derivatives via trifluoromethylation. For example, in analogous syntheses of thiophene-carbaldehydes, tetrahydrofuran (THF) and triethylamine (Et₃N) are used as solvents and bases, respectively, to facilitate nucleophilic substitution or condensation reactions . Key steps include:

- Reaction Monitoring : Thin-layer chromatography (TLC) is employed to track reaction progress over 72 hours, ensuring complete conversion before purification .

- Purification : Column chromatography or recrystallization isolates the product, with triethylammonium chloride removed via filtration .

- Precursor Selection : Starting materials like tetrachloromonospirophosphazenes or carbazolyldiamines may be adapted for trifluoromethyl-thiophene derivatives .

Basic Question: Which analytical techniques are critical for characterizing this compound?

Answer:

Rigorous characterization requires:

- Mass Spectrometry (MS) : High-resolution MS (e.g., [M⁺] at m/z 475.0936) confirms molecular weight and purity .

- Elemental Analysis : Comparing calculated vs. experimental values (e.g., C: 73.39% calc. vs. 73.34% found) validates stoichiometry .

- X-ray Crystallography : Although not directly reported for this compound, structural analogs (e.g., spirocyclic phosphazenes) use crystallography to confirm regiochemistry and bond angles .

Advanced Question: How does the trifluoromethyl group influence the electronic properties of thiophene-based aldehydes?

Answer:

The trifluoromethyl (-CF₃) group significantly alters electronic behavior:

- Electron-Withdrawing Effect : The -CF₃ group reduces electron density on the thiophene ring, enhancing electrophilicity at the aldehyde moiety. This impacts reactivity in cross-coupling reactions or polymerizations .

- Spectroscopic Shifts : In related pyrimidine-carbaldehydes, the -CF₃ group causes downfield shifts in ¹⁹F NMR (e.g., δ = -60 to -65 ppm) and distinct carbonyl stretching frequencies in IR (~1700 cm⁻¹) .

- Computational Modeling : Density functional theory (DFT) studies on analogs (e.g., 2-(trifluoromethyl)pyrimidine-5-carbaldehyde) reveal altered HOMO-LUMO gaps, critical for designing optoelectronic materials .

Advanced Question: How can researchers resolve discrepancies between calculated and experimental analytical data (e.g., elemental analysis)?

Answer:

Discrepancies often arise from impurities or incomplete reactions. Mitigation strategies include:

- Recalibration : Re-run analyses using internal standards (e.g., adding a known % of pure compound to the sample).

- Supplementary Techniques : Pair elemental analysis with X-ray photoelectron spectroscopy (XPS) to verify heteroatom ratios (e.g., sulfur or fluorine content) .

- Reaction Optimization : Adjust stoichiometry or reaction time if impurities (e.g., unreacted starting materials) skew results. For example, extending reaction duration from 3 to 5 days improved yields in phosphazene syntheses .

Advanced Question: What strategies optimize cross-coupling reactions involving this compound?

Answer:

Key considerations for Suzuki-Miyaura or Stille couplings:

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands like triphenylphosphine enhance reactivity with electron-deficient thiophenes .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates. Evidence from organotin-thiophene syntheses (e.g., 5-(trimethylstannyl)-2-thiophenecarboxaldehyde) shows improved yields in THF .

- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .

Advanced Question: What challenges arise when polymerizing this compound for electronic materials?

Answer:

Polymerization challenges include:

- Steric Hindrance : The -CF₃ group may impede π-stacking, reducing charge mobility. Strategies from thieno[3,2-b]thiophene polymerizations suggest using 2,5-di(thiophen-2-yl) linkers to enhance planarity .

- Side Reactions : Aldehyde groups can undergo unwanted oxidations. Protect the aldehyde with acetal groups during polymerization, followed by deprotection .

- Solubility : The -CF₃ group improves solubility in organic solvents (e.g., chloroform), but high molecular weight polymers may precipitate. Use sonication or additives (e.g., 1,8-diiodooctane) to maintain dispersion .

Advanced Question: How do researchers validate the regioselectivity of trifluoromethylation on the thiophene ring?

Answer:

Regioselectivity is confirmed via:

- Nuclear Overhauser Effect (NOE) NMR : For example, irradiating the aldehyde proton in NOESY experiments can reveal proximity to -CF₃, confirming substitution at the 5-position .

- Single-Crystal XRD : Structural analogs (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid) use XRD to map atomic positions and confirm substitution patterns .

- Computational Predictions : DFT calculations predict the most stable isomer, which can be compared with experimental data .

Advanced Question: What are the stability considerations for storing this compound?

Answer:

- Light Sensitivity : Store in amber vials under inert gas (N₂ or Ar) to prevent photodegradation. Analogous aldehydes (e.g., 2-thiophenecarboxaldehyde) show reduced decomposition under dark conditions .

- Moisture Control : Use desiccants (e.g., molecular sieves) to avoid hydrolysis of the aldehyde group.

- Temperature : Long-term storage at -20°C is recommended, as seen for thermally sensitive trifluoromethylated compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.